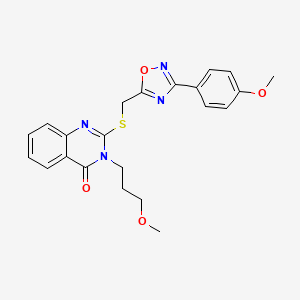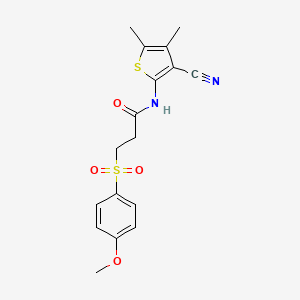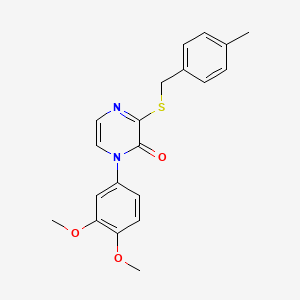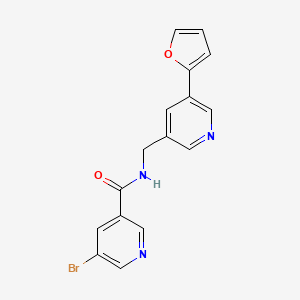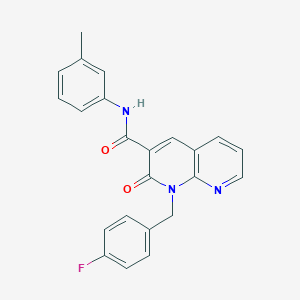![molecular formula C35H32FN3O B2773186 2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile CAS No. 685107-67-9](/img/structure/B2773186.png)
2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C35H32FN3O and its molecular weight is 529.659. The purity is usually 95%.
BenchChem offers high-quality 2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
Synthesis and Chemical Reactivity : Research includes the synthesis of various pyridine and fused pyridine derivatives. These compounds are explored for their reactivity in creating a diverse range of derivatives, indicating the versatility of such chemical structures in organic synthesis (Al-Issa, 2012).
Crystal Structure Analysis : Studies involving the crystal structure of pyridine derivatives similar to the compound have been conducted. These studies focus on understanding the molecular geometry and intermolecular interactions, which are crucial for potential applications in material science and drug design (Venkateshan et al., 2019).
Ultrasound-Assisted Synthesis : Innovative synthetic methods such as ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines have been explored. These methods aim to improve the efficiency and eco-friendliness of chemical synthesis processes (Dandia et al., 2013).
Molecular Docking Studies : Pyridine derivatives have been subjected to molecular docking studies to assess their potential as inhibitors for enzymes like Nicotinamidephosphoribosyltransferase (NAMPT). Such studies are significant in the field of medicinal chemistry for drug discovery (Venkateshan et al., 2019).
Photopolymerization and Sensor Applications
Monitoring Photopolymerization Processes : Certain pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring different types of photopolymerization processes. This application is particularly relevant in materials science and engineering (Ortyl et al., 2019).
Corrosion Inhibition : Pyrazolopyridine derivatives have been investigated for their potential as corrosion inhibitors. Such applications are important in industrial processes, particularly in the context of material preservation and maintenance (Sudheer & Quraishi, 2015).
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Activities : Pyridine derivatives have been synthesized and evaluated for their antibacterial and antitumor activities. This highlights the potential of these compounds in developing new therapeutic agents (Elewa et al., 2021).
Propriétés
IUPAC Name |
2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32FN3O/c1-3-4-5-6-7-12-24-17-19-25(20-18-24)32-28(22-37)31(21-23(2)38-30-16-11-10-15-29(30)36)39-34-26-13-8-9-14-27(26)35(40)33(32)34/h8-11,13-21,38H,3-7,12H2,1-2H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFGEJYTFSVQPK-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C=C(C)NC4=CC=CC=C4F)C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)/C=C(\C)/NC4=CC=CC=C4F)C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2773104.png)
![1,7-bis(2-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2773105.png)
![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)
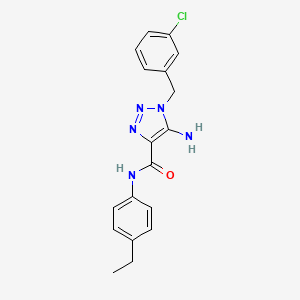
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2773112.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)
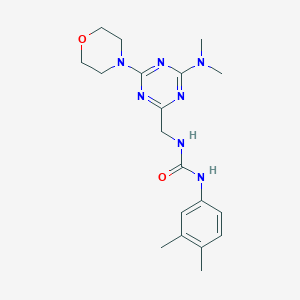
![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)
